molecular formula C17H19N3O B3023191 N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine CAS No. 1089343-45-2

N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine

Cat. No.: B3023191
CAS No.: 1089343-45-2
M. Wt: 281.35 g/mol
InChI Key: HBQUIMNQAXGEJN-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed.

Industrial Production Methods

Industrial production of indole derivatives, including N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, leading to biological effects. For example, it may bind to serotonin receptors, influencing neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine is unique due to its specific structure, which combines an indole ring with a pyridin-3-ylmethyl group. This combination may confer distinct biological activities and chemical properties compared to other indole derivatives .

Properties

IUPAC Name

2-(5-methoxy-3H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-21-15-4-5-17-16(9-15)14(12-20-17)6-8-19-11-13-3-2-7-18-10-13/h2-5,7,9-10,12,14,19H,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQUIMNQAXGEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CC2CCNCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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